FFN200 Dihydrochloride: A Technical Guide for Neurotransmitter Vesicle Imaging
FFN200 Dihydrochloride: A Technical Guide for Neurotransmitter Vesicle Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of FFN200 dihydrochloride (B599025), a fluorescent false neurotransmitter, detailing its chemical structure, physicochemical properties, and its application in visualizing vesicular monoamine transport and exocytosis. This document is intended to serve as a comprehensive resource for researchers in neuroscience and drug development, offering detailed experimental protocols and a mechanistic understanding of FFN200's function.
Core Properties of FFN200 Dihydrochloride
FFN200 dihydrochloride is a selective fluorescent substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2][3] Its unique properties allow for the labeling and tracking of monoamine-containing synaptic vesicles in real-time within neuronal cell cultures and brain tissue.[1][2]
Chemical Structure and Physicochemical Data
The chemical and physical properties of FFN200 dihydrochloride are summarized in the table below, providing essential information for its use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 4-(2-Aminoethyl)-7-amino-2H-1-benzopyran-2-one dihydrochloride | [1][2][3] |
| Molecular Formula | C₁₁H₁₂N₂O₂·2HCl | [1][2] |
| Molecular Weight | 277.15 g/mol | [1][2][4] |
| CAS Number | 2080306-27-8 | [1][2] |
| Appearance | Pale yellow solid | [5] |
| Solubility | Soluble to 100 mM in water and DMSO | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Storage | Store at -20°C | [1][2] |
| Excitation Maximum (λex) | 352 nm | [1][2][6] |
| Emission Maximum (λem) | 451 nm | [1][2][6] |
| SMILES | NC1=CC(OC(C=C2CCN)=O)=C2C=C1.Cl.Cl | [2] |
| InChI Key | YNQXRSNAOWBGLD-UHFFFAOYSA-N | [2] |
Mechanism of Action: VMAT2-Mediated Vesicular Sequestration
FFN200 is designed as a fluorescent analog of endogenous monoamine neurotransmitters like dopamine (B1211576). Its primary mechanism of action involves its selective recognition and transport by VMAT2, a protein responsible for packaging monoamines into synaptic vesicles. This process is driven by a proton gradient across the vesicular membrane.
The signaling and transport pathway of FFN200 can be visualized as follows:
Upon entering the neuron, FFN200 is recognized as a substrate by VMAT2 located on the membrane of synaptic vesicles. The V-ATPase proton pump actively transports protons into the vesicle, creating an electrochemical gradient. VMAT2 then utilizes this gradient to transport FFN200 from the cytosol into the vesicle in exchange for protons. Once inside the acidic environment of the vesicle, FFN200 fluoresces, allowing for the visualization of these vesicles.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature, particularly the work by Pereira et al. (2015) which introduced FFN200.
Preparation of FFN200 Stock Solutions
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Dissolution: Dissolve FFN200 dihydrochloride in either sterile water or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10-100 mM.[1][2]
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Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[1][2]
Labeling of Neuronal Cultures with FFN200
This protocol is suitable for primary neuronal cultures or neuronal cell lines.
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Cell Culture: Plate neurons on poly-D-lysine coated coverslips or dishes and maintain in appropriate culture medium. Experiments are typically performed on mature neurons (e.g., DIV 12-17).
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Loading Solution Preparation: Dilute the FFN200 stock solution in a suitable imaging buffer (e.g., Tyrode's solution) to a final working concentration of 1-10 µM.
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Incubation: Replace the culture medium with the FFN200-containing loading solution. Incubate the cells for 15-30 minutes at 37°C.
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Washing: After incubation, wash the cells three times with fresh imaging buffer to remove extracellular FFN200.
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Imaging: The cells are now ready for live-cell imaging. FFN200-loaded vesicles will appear as fluorescent puncta.
Imaging of FFN200 Exocytosis
This protocol allows for the visualization of neurotransmitter release by stimulating the labeled neurons.
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Baseline Imaging: Acquire baseline images of the FFN200-loaded neurons to establish the initial fluorescence intensity of the vesicles.
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Stimulation: Induce neuronal firing and subsequent exocytosis using electrical field stimulation (e.g., 10-20 Hz for 30-60 seconds) or chemical stimulation with a high potassium solution (e.g., 50-90 mM KCl).
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Post-Stimulation Imaging: Acquire images immediately after stimulation. A decrease in the fluorescence intensity of individual puncta indicates the release of FFN200 from the vesicles.
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Data Analysis: Quantify the change in fluorescence intensity before and after stimulation to measure the extent of exocytosis.
Experimental Workflow and Visualization
The general workflow for an experiment utilizing FFN200 for imaging vesicular exocytosis is depicted below.
Conclusion
FFN200 dihydrochloride is a powerful tool for the selective visualization of monoaminergic vesicles and their dynamics. Its utility in tracing exocytosis in both cell culture and brain tissue provides a valuable method for studying the spatial and temporal aspects of neurotransmission.[1][2] The detailed properties and protocols provided in this guide are intended to facilitate the successful application of FFN200 in a variety of research settings, ultimately contributing to a deeper understanding of neuronal function and the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Synaptic vesicle glycoprotein 2C enhances vesicular storage of dopamine and counters dopaminergic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synaptic Vesicle Recycling Pathway Determines Neurotransmitter Content and Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METABRIC: Data from Pereira et al (2016), The somatic mutation profiles of 2433 breast cancers refine their genomic and transcriptomic landscapes. Nat Comms 7. - EGA European Genome-Phenome Archive [ega-archive.org]
- 5. Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT-pHluorin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
